Ethyl 2-(chloromethyl)quinoline-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .Physical And Chemical Properties Analysis
Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a solid compound . Its IUPAC name is ethyl 2-(chloromethyl)-3-quinolinecarboxylate . The InChI code is 1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 .Scientific Research Applications
Synthetic Organic Chemistry
Quinoline derivatives, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, are known to have a broad range of applications in synthetic organic chemistry . They are used as fundamental building blocks to participate in a wide array of chemical transformations .
The synthesis of these derivatives often involves alternative reaction methods such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis . The simplicity and cost-effectiveness of these methodologies are attractive for large scale synthesis .
Medicinal Chemistry
Quinoline derivatives are also widely used in medicinal chemistry due to their various biological activities . They have been found to possess anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, and antihypertensive properties .
One example of their application in medicinal chemistry is the synthesis of 2-alkylaminomethylquinoline derivatives, which have shown potent and more selective antitrypanosomal activity .
Industrial Chemistry
In the field of industrial chemistry, quinoline derivatives are used in the synthesis of organic intermediates via green chemistry . These intermediates are then utilized in the synthesis of biologically active compounds .
For example, “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” has been used in the Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The resulting 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Synthesis of Poly-functionalized Quinolines
An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction has been disclosed . This poly-functionalized quinoline is a versatile and attractive building block. It has been used in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Synthesis of Antitrypanosomal Agents
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate has been used as a versatile building block for furnishing new 2-alkylaminomethylquinoline derivatives . These derivatives have shown potent and more selective antitrypanosomal activity .
Synthesis of Tetracyclic-fused Benzoxepinoquinolines
The Williamson reaction between ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate and phenols has been used as the key step for constructing tetracyclic-fused benzoxepinoquinolines . These compounds have potential applications in medicinal chemistry .
Synthesis of Halomethyl-functionalized Quinolines
Halomethyl-functionalized quinolines, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry . They have been used to reveal the synthetic potential of these platforms in accessing important drug-like small molecules or new quinoline luminescent materials .
Synthesis of Quinolinecarboxylic Acids
The presence of a 3-carboxyl functional group makes the synthesis of “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” particularly appealing. Quinolinecarboxylic acids are important sub-structures in a number of pharmacologically active molecules and could also be used as intermediates or building blocks for the synthesis of valuable quinoline drugs .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(chloromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNOJJRGRJQERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)quinoline-3-carboxylate |
Citations
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